An In-depth Technical Guide to N-(5-amino-2-methylphenyl)-4-chlorobenzamide
An In-depth Technical Guide to N-(5-amino-2-methylphenyl)-4-chlorobenzamide
Abstract: This technical guide provides a comprehensive scientific overview of N-(5-amino-2-methylphenyl)-4-chlorobenzamide, a molecule of significant interest within the domain of medicinal chemistry. Benzamide derivatives are a cornerstone of modern drug discovery, exhibiting a vast range of pharmacological activities.[1][2] This document delineates the core physicochemical properties, a robust synthesis protocol, and an evidence-based exploration of the potential biological activities of the title compound, drawing upon data from structurally related analogues. Designed for researchers, chemists, and drug development professionals, this guide consolidates essential technical data to serve as a foundational resource for facilitating advanced research and development initiatives.
Chemical Identity and Physicochemical Properties
N-(5-amino-2-methylphenyl)-4-chlorobenzamide is an aromatic amide characterized by a 4-chlorobenzoyl group linked to a 2,5-diaminotoluene (2-methyl-1,4-diaminobenzene) scaffold. This specific arrangement of functional groups—a halogenated aromatic ring, an amide linker, and a substituted aniline—positions it as a promising candidate for biological screening. The chloro-substituent and the amino group are key modulators of the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity, which are critical determinants of its pharmacokinetic and pharmacodynamic profile.
Table 1: Core Chemical Data
| Property | Value | Source/Method |
| IUPAC Name | N-(5-amino-2-methylphenyl)-4-chlorobenzamide | --- |
| Molecular Formula | C₁₄H₁₃ClN₂O | --- |
| Molecular Weight | 260.72 g/mol | Calculated |
| Appearance | Expected to be a solid powder | Analogue-Based[4] |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF) | General Benzamide Properties[4] |
| Predicted LogP | ~3.5 | Cheminformatics Prediction |
| Predicted pKa (Basic) | ~4.0 (Aromatic Amine) | Cheminformatics Prediction |
| Predicted pKa (Acidic) | ~14.0 (Amide N-H) | Cheminformatics Prediction |
Structural Representation:
The chemical structure of N-(5-amino-2-methylphenyl)-4-chlorobenzamide is presented below. The diagram highlights the key functional moieties that define its chemical reactivity and potential biological interactions.
Caption: 2D structure of N-(5-amino-2-methylphenyl)-4-chlorobenzamide.
Synthesis and Characterization
The synthesis of N-(5-amino-2-methylphenyl)-4-chlorobenzamide is most efficiently achieved via a nucleophilic acyl substitution reaction. This standard method involves the coupling of a substituted aniline with a benzoyl chloride derivative.[2][5] The causality behind this choice is the high reactivity of the acid chloride, which ensures a high-yield reaction with the nucleophilic amine.
Synthetic Workflow:
The logical and field-proven pathway involves the reaction between 4-amino-2-methylaniline (also known as 2,5-diaminotoluene) and 4-chlorobenzoyl chloride .
Caption: Synthetic workflow for N-(5-amino-2-methylphenyl)-4-chlorobenzamide.
Detailed Experimental Protocol (Self-Validating System):
This protocol is designed to be self-validating by including in-process checks and clear endpoints.
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Reagent Preparation:
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In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve 4-amino-2-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM, ~10 mL per mmol of amine).
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Add triethylamine (1.2 eq) to the solution. The base is critical to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
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Cool the flask to 0°C in an ice bath. This temperature control is essential to manage the exothermicity of the acylation and prevent side reactions.
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-
Acylation Reaction:
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Dissolve 4-chlorobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel.
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Add the acid chloride solution dropwise to the stirred amine solution over 20-30 minutes. A precipitate (triethylammonium chloride) will form, indicating the reaction is proceeding.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
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-
Reaction Monitoring & Workup:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed. This provides a clear validation of reaction completion.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any unreacted acid chloride), and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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-
Purification and Characterization:
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
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The final product's identity and purity should be confirmed by ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Expected characteristic signals include aromatic protons, a singlet for the methyl group, two distinct N-H signals (amide and amine), and a carbonyl stretch (~1650 cm⁻¹) in the IR spectrum.
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Potential Biological Activity and Therapeutic Applications
While direct biological data for N-(5-amino-2-methylphenyl)-4-chlorobenzamide is limited, extensive research on its structural components—the aminobenzamide and chlorobenzamide moieties—provides a strong basis for predicting its potential applications.[6][7]
Anticancer Potential:
The aminobenzamide scaffold is a well-established pharmacophore in oncology.[8] Many derivatives are known to function as potent inhibitors of key cellular enzymes.[7]
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Histone Deacetylase (HDAC) Inhibition: The o-aminobenzamide structure is a classic zinc-binding group found in selective Class I HDAC inhibitors.[7] By chelating the zinc ion in the enzyme's active site, these inhibitors induce hyperacetylation of histones, leading to changes in gene expression that can trigger cell cycle arrest and apoptosis in cancer cells.
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Tyrosine Kinase Inhibition: The 4-chlorobenzamide moiety has been successfully integrated into inhibitors of tyrosine kinases, which are critical drivers of many cancers.[6][9] The chlorine atom can form crucial halogen bonds or occupy hydrophobic pockets within the kinase active site.
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PARP Inhibition: The benzamide core is fundamental to many Poly(ADP-ribose) polymerase (PARP) inhibitors used in synthetic lethality approaches to treat cancers with DNA repair deficiencies.[6]
Caption: Hypothetical mechanism of action as an HDAC inhibitor.
Antimicrobial Activity:
Benzamide derivatives, especially those containing halogens, have demonstrated promising antimicrobial and antifungal activities.[10][11] The proposed mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell membrane integrity. The electrophilic nature of the carbonyl carbon and the overall lipophilicity of the molecule facilitate its interaction with microbial targets. Derivative 3e, which features a 2-chlorophenyl moiety on a benzimidazole scaffold, was identified as a particularly effective antimicrobial agent in one study.[10]
Antithrombotic Potential:
Recent studies have highlighted novel 2-aminobenzamide derivatives as potential orally active antithrombotic agents.[12][13] Some compounds have shown efficacy comparable to warfarin but without the associated increase in bleeding time, suggesting they may act through mechanisms like Factor Xa (fXa) inhibition.[13]
Conclusion and Future Directions
N-(5-amino-2-methylphenyl)-4-chlorobenzamide is a synthetically accessible molecule with a high potential for biological activity, predicted from a strong foundation of medicinal chemistry literature. Its structure combines key pharmacophores known to interact with important therapeutic targets in oncology and infectious diseases.
Future research should focus on:
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Systematic Biological Screening: Evaluating the compound's cytotoxicity against a panel of cancer cell lines (e.g., gastric, colon, breast) and its minimum inhibitory concentration (MIC) against various bacterial and fungal strains.
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Enzymatic Assays: Directly testing its inhibitory activity against Class I HDACs, relevant tyrosine kinases, and fXa to validate the mechanistic hypotheses.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues by modifying the substitution patterns on both aromatic rings to optimize potency and selectivity.
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In Vivo Evaluation: Advancing promising candidates into preclinical animal models to assess efficacy, pharmacokinetics, and safety.
This technical guide provides the necessary foundational knowledge for researchers to undertake these next steps, paving the way for the potential development of a novel therapeutic agent.
References
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Kumar, P., et al. (2018). Synthesis, Characterization and Molecular Docking Studies of Novel N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide Analogues for Potential Anti-inflammatory and Antimicrobial Activity. Medicinal Chemistry, 14(7). Available at: [Link]
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ACS Publications. (2025). Novel Carbamate-Based o-aminobenzamide Derivatives as Potent Antigastric Carcinoma Agents via Disrupting NAD+ Salvage Synthesis. Journal of Medicinal Chemistry. Available at: [Link]
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American Chemical Society. (2012). Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. ACS Medicinal Chemistry Letters. Available at: [Link]
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ACS Publications. (2012). Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. ACS Medicinal Chemistry Letters. Available at: [Link]
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Mao, P. T., et al. (2022). Synthesis and biological evaluation of aminobenzamides containing purine moiety as class I histone deacetylases inhibitors. Bioorganic & Medicinal Chemistry, 56, 116599. Available at: [Link]
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Ghare, S. (2024). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. Available at: [Link]
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Kumar, A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3604-3616. Available at: [Link]
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Ghare, S. (n.d.). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. International Journal of Current Research and Review. Available at: [Link]
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Yusuf, M., & Ar-Raheem, M. A. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience, 14(1), 033. Available at: [Link]
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Al-Soud, Y. A., et al. (2020). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. Molecules, 25(18), 4322. Available at: [Link]
- Google Patents. (n.d.). Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
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